molecular formula C20H14ClNO2S B2545301 3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide CAS No. 330202-06-7

3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B2545301
CAS No.: 330202-06-7
M. Wt: 367.85
InChI Key: IJPSXJWADXSONQ-UHFFFAOYSA-N
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Description

3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiophene core, followed by the introduction of the chloro and methoxy substituents. The final step involves the formation of the carboxamide linkage.

    Preparation of Benzothiophene Core: The benzothiophene core can be synthesized via a cyclization reaction involving a thiophene derivative and a suitable aryl halide under palladium-catalyzed conditions.

    Introduction of Substituents: The chloro and methoxy groups are introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride, while methoxylation can be done using methanol in the presence of a base.

    Formation of Carboxamide Linkage: The final step involves the reaction of the substituted benzothiophene with an amine derivative to form the carboxamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or thiol in a polar aprotic solvent like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(4-methoxyphenyl)-1-benzothiophene-2-carboxamide
  • 3-chloro-N-(4-methoxyphenyl)-1-benzothiophene-2-sulfonamide
  • 3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-sulfonamide

Uniqueness

3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxynaphthalene moiety may enhance its binding affinity to certain biological targets, making it a promising candidate for drug development.

Properties

IUPAC Name

3-chloro-N-(4-methoxynaphthalen-1-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO2S/c1-24-16-11-10-15(12-6-2-3-7-13(12)16)22-20(23)19-18(21)14-8-4-5-9-17(14)25-19/h2-11H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPSXJWADXSONQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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